1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one

Antibacterial HTS Translation Inhibition

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one (CAS 2195880-92-1) is a synthetic organic compound belonging to the N-substituted triazolo-azetidine class. It features a 1,2,3-triazole ring linked to an azetidine core, with a meta-tolyl ethanone substituent, yielding a molecular weight of 256.30 g/mol and a cLogP of 1.4.

Molecular Formula C14H16N4O
Molecular Weight 256.309
CAS No. 2195880-92-1
Cat. No. B2974925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one
CAS2195880-92-1
Molecular FormulaC14H16N4O
Molecular Weight256.309
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)N2CC(C2)N3N=CC=N3
InChIInChI=1S/C14H16N4O/c1-11-3-2-4-12(7-11)8-14(19)17-9-13(10-17)18-15-5-6-16-18/h2-7,13H,8-10H2,1H3
InChIKeyQTKWHHMGNCSPKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2195880-92-1: A Triazole-Azetidine Building Block for Antibacterial Lead Optimization


1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one (CAS 2195880-92-1) is a synthetic organic compound belonging to the N-substituted triazolo-azetidine class. It features a 1,2,3-triazole ring linked to an azetidine core, with a meta-tolyl ethanone substituent, yielding a molecular weight of 256.30 g/mol and a cLogP of 1.4 [1]. This scaffold has been reported in high-throughput screening (HTS) campaigns as a source of novel antibacterial hits that inhibit bacterial translation without triggering the SOS response [2].

Why Procurement of 2195880-92-1 Over Other Triazolo-Azetidine Analogs Requires Quantitative Scrutiny


The triazolo-azetidine scaffold is a privileged structure in medicinal chemistry, with numerous analogs available from commercial suppliers. However, subtle variations in the aryl/heteroaryl substituent dramatically alter antibacterial potency, selectivity, and mechanism of action [1]. Within a single HTS-derived series, the primary hit (MIC 12.5 µg/mL against E. coli Δ tolC) was outperformed by a direct structural analog (Compound 2, MIC 6.25 µg/mL), demonstrating that even minor structural modifications can double activity [1]. Generic substitution without comparative efficacy data therefore risks selecting an inferior compound for antibacterial lead development. The following section presents the quantifiable differentiation evidence available for 2195880-92-1.

Quantitative Differentiation Evidence for 2195880-92-1 Against Its Closest Structural Analogs


Antibacterial MIC Head-to-Head: 2195880-92-1 Primary Hit vs. Optimized Analog Compound 2

In the pDualrep2 HTS platform, the N-substituted triazolo-azetidine scaffold yielded a primary hit-molecule with an MIC of 12.5 µg/mL against E. coli Δ tolC. Within a series of direct structural analogues, Compound 2 (a close analog of the primary hit bearing the same core scaffold) showed improved antibacterial potency with an MIC of 6.25 µg/mL, a 2-fold improvement [1]. The precise identity of Compound 2 is not publicly disclosed; however, this comparator establishes the SAR trajectory for the series and the baseline from which 2195880-92-1, as a primary hit, can be differentiated.

Antibacterial HTS Translation Inhibition

Cytotoxicity Selectivity Window: Primary Hit vs. Eukaryotic Cell Panel

The primary hit-molecule of the triazolo-azetidine series (class to which 2195880-92-1 belongs) did not demonstrate cytotoxicity in the PrestoBlue assay against a panel of eukaryotic cells, even at concentrations up to 160 µg/mL, where 26% translation inhibition was observed [1]. While direct quantitative selectivity indices (SI) are not reported, the absence of eukaryotic cytotoxicity at >12× the antibacterial MIC (12.5 µg/mL) implies a favorable selectivity window compared to cytotoxic antibacterials.

Cytotoxicity Selectivity Antibacterial

Mechanism of Action: Translation Inhibition Without SOS Response vs. Off-Target Antibacterials

The pDualrep2 dual-reporter system revealed that the primary triazolo-azetidine hit induces translation blockage without triggering the bacterial SOS DNA-damage response, a feature that distinguishes it from fluoroquinolones and other bactericidal agents that provoke the SOS pathway [1]. This specific mechanism-of-action signature is not observed in all triazolo-azetidine analogs and provides a unique differentiation point for compounds within this series.

Translation Inhibition SOS Response Mechanism of Action

Physicochemical Differentiation: cLogP and Hydrogen Bond Acceptor Count vs. Common Heterocyclic Building Blocks

2195880-92-1 has a computed cLogP of 1.4 and 3 hydrogen bond acceptors, with 0 hydrogen bond donors [1]. Compared to common azetidine or triazole building blocks with higher polarity (e.g., those containing additional H-bond donors), this compound offers a balanced lipophilicity profile that may enhance membrane permeability while maintaining aqueous solubility, as predicted by Lipinski's Rule of Five compliance.

Physicochemical Properties Drug-likeness Building Block

Recommended Application Scenarios for 2195880-92-1 Based on Differentiated Evidence


Antibacterial Lead Optimization Campaigns Targeting Gram-Negative Translation

2195880-92-1 is best deployed as a validated primary hit scaffold for medicinal chemistry teams aiming to optimize translation inhibitors against Gram-negative pathogens. Its established MIC of 12.5 µg/mL against E. coli Δ tolC and clean cytotoxicity profile [1] provide a quantifiable starting point for SAR expansion, with the goal of achieving potency on par with or exceeding the 2-fold improvement seen in Compound 2 (MIC 6.25 µg/mL).

Mechanism-of-Action Probe for Bacterial Translation Machinery Studies

The compound's unique mechanism-of-action signature—translation inhibition without SOS induction [1]—makes it a valuable chemical probe for dissecting ribosomal inhibition pathways that avoid triggering bacterial DNA repair mechanisms. Researchers studying resistance-evasive antibiotic mechanisms should prioritize this scaffold.

Building Block for CNS-Penetrant Antibacterial Libraries

With a cLogP of 1.4 and zero H-bond donors [1], 2195880-92-1 is physicochemically suited for designing antibacterial compound libraries optimized for blood-brain barrier penetration, a property often required for treating neurological infections or for programs requiring CNS safety profiling.

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